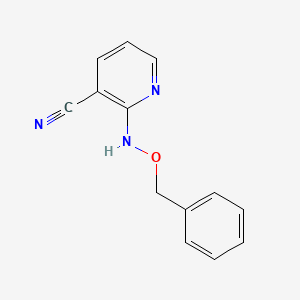

2-(Benzyloxyamino)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(phenylmethoxyamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c14-9-12-7-4-8-15-13(12)16-17-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) |

InChI Key |

OCSNYRNCQWRSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC2=C(C=CC=N2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 2 Benzyloxyamino Nicotinonitrile

Precursor Synthesis and Starting Material Considerations

The successful synthesis of 2-(benzyloxyamino)nicotinonitrile is contingent upon the efficient preparation of its key precursors: 2-halonicotinonitrile derivatives and O-benzylhydroxylamine.

Synthesis of 2-Halonicotinonitrile Derivatives

2-Halonicotinonitrile, particularly 2-chloronicotinonitrile, serves as a crucial starting material. Several methods exist for its synthesis, each with its own advantages and considerations.

One common approach involves the manipulation of a pre-existing pyridine (B92270) ring. For instance, 2-chloronicotinic acid can be synthesized from 2-chloro-3-methylpyridine (B94477) through oxidation or from 2-chloro-3-trichloromethylpyridine via hydrolysis. google.com Another method starts from nicotinamide (B372718) N-oxide, which is treated with a mixture of phosphorus pentachloride and phosphorus oxychloride to yield 2-chloronicotinonitrile. google.com However, this N-oxide-based method can be complicated by the formation of regioisomers, primarily the 6-chloro derivative. google.com

More contemporary methods focus on the construction of the pyridine ring itself. A notable process involves the cyclocondensation of a 4-halo-4-cyanocarbonyl compound. google.com This precursor is, in turn, prepared through a Michael addition of a 2-halonitrile with an α,β-unsaturated aldehyde or ketone. google.com An improved synthesis of mono- and disubstituted 2-halonicotinonitriles has also been reported starting from alkylidene malononitriles. dntb.gov.ua The choice of a specific synthetic route often depends on the desired scale, available starting materials, and the required purity of the final product. 2-Chloronicotinic acid and its derivatives are important intermediates for a variety of products, including medical antibiotics and anti-cardiovascular drugs. atlantis-press.com A rapid synthetic method for 2-morpholinonicotinic acid, starting from commercially available 2-chloronicotinic acid, has been established involving esterification, nucleophilic substitution, and hydrolysis, with a total yield of 93%. atlantis-press.com

Preparation of O-Benzylhydroxylamine and Related Benzyloxyamines

O-Benzylhydroxylamine is the reagent that provides the benzyloxyamino moiety. It is commonly available as its hydrochloride salt, which is a white, hygroscopic solid. researchgate.net The free base, a liquid, can be prepared from the hydrochloride salt, or generated in situ for many reactions. researchgate.net

One synthetic method for O-benzylhydroxylamine hydrochloride involves the alkylation of a suitable precursor with a benzyl (B1604629) halide. google.com For instance, a method has been disclosed for preparing O-benzylhydroxylamine hydrochloride by heating a mixed product from an alkylation reaction in a water environment, followed by hydrolysis, separation, and refining to achieve a purity of over 98%. google.com Another synthetic route starts from hydroxylamine (B1172632) hydrochloride, which is reacted with acetone (B3395972) to form acetone oxime. google.com This intermediate is then O-benzylated using a benzyl halide in the presence of a base like sodium hydride, followed by deprotection with hydrochloric acid to yield O-benzylhydroxylamine hydrochloride. google.com

Key Synthetic Routes for this compound

The core of the synthesis lies in the formation of the C-N bond between the nicotinonitrile ring and the benzyloxyamino group.

Nucleophilic Substitution Reactions with Halonicotinonitriles

The most direct and widely used method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinonitrile and O-benzylhydroxylamine. nih.gov In this reaction, the electron-withdrawing nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack.

The reaction is typically carried out in the presence of a base to deprotonate the O-benzylhydroxylamine, generating the more nucleophilic benzyloxyamide anion. The choice of solvent and base is crucial for the success of the reaction. Pyridine is often used as both the solvent and the base. nih.gov The reaction proceeds by the attack of the benzyloxyamide anion on the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of this compound.

Alternative Synthetic Pathways for Benzyloxyamino Group Introduction

While direct nucleophilic substitution is common, alternative strategies can be employed. These might involve the construction of the benzyloxyamino group on a pre-functionalized nicotinonitrile ring. For example, one could envision a pathway starting from 2-aminonicotinonitrile, which is then oxidized to a hydroxylamine derivative and subsequently benzylated. However, such multi-step sequences are often less efficient than the direct substitution method.

Another potential alternative involves the use of more complex benzyloxyamine-derived reagents. For instance, instead of O-benzylhydroxylamine itself, a pre-formed metal salt of O-benzylhydroxylamine could be used to enhance its nucleophilicity. Research into multicomponent reactions for the synthesis of pyridine derivatives could also offer novel, one-pot approaches to assembling the target molecule from simpler starting materials. dntb.gov.ua

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile platform for the synthesis of a wide range of analogues. Derivatization can be achieved by modifying either the benzyl group or the nicotinonitrile ring.

Modification of the benzyl group can be accomplished by using substituted O-benzylhydroxylamines in the initial synthesis. For example, para-substituted O-benzyl hydroxylamine derivatives have been prepared and used in condensation reactions. nih.gov This allows for the introduction of various functional groups on the phenyl ring, which can be used to modulate the electronic and steric properties of the molecule.

Alterations to the nicotinonitrile core can be achieved by starting with substituted 2-halonicotinonitriles. The synthesis of various 4,6-disubstituted 3-cyano-2-chloro-pyridines has been explored, which can then be reacted with thiols or other nucleophiles to create a diverse library of compounds. researchgate.net Furthermore, the nitrile group itself can be a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, opening up avenues for further derivatization.

Functionalization of the Nicotinonitrile Core

The primary approach to the synthesis of this compound involves the construction of the nicotinonitrile skeleton followed by the introduction of the benzyloxyamino group. A key intermediate for this strategy is a nicotinonitrile derivative bearing a suitable leaving group at the 2-position, most commonly a halogen such as chlorine.

The synthesis of the 2-chloronicotinonitrile precursor can be achieved through various established methods. One common route involves the cyclization of precursors that already contain the necessary functionalities. For instance, multicomponent reactions have been developed for the synthesis of substituted 2-aminopyridine-3-carbonitriles. nih.gov Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a chlorine atom at the 2-position.

Once 2-chloronicotinonitrile is obtained, the benzyloxyamino moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.govyoutube.commasterorganicchemistry.com In this reaction, O-benzylhydroxylamine acts as the nucleophile, displacing the chloride ion from the electron-deficient pyridine ring. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrile group. The reaction is typically carried out in the presence of a base to deprotonate the O-benzylhydroxylamine, thereby increasing its nucleophilicity.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on 2-Chloropyridines

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl alcohol | NaH | DMF | Room Temp. | High |

| O-Benzylhydroxylamine | K₂CO₃ | Acetonitrile (B52724) | 80 | Moderate to Good |

| O-Benzylhydroxylamine | Et₃N | THF | Reflux | Moderate to Good |

| Aniline | NaOtBu | Toluene | 100 | Good to Excellent |

This table presents hypothetical and generalized conditions based on known reactions of similar substrates, as direct synthesis of this compound is not widely reported.

An alternative strategy involves the initial synthesis of 2-aminonicotinonitrile, which can be prepared through various multicomponent reactions. nih.govresearchgate.net The amino group could then potentially be converted to a hydroxylamino group, followed by benzylation. However, this route is often less direct and may suffer from selectivity issues.

Modifications at the Benzyloxyamino Group

The benzyloxyamino group in this compound offers several avenues for further chemical modification, enhancing the molecular diversity accessible from this scaffold.

A primary transformation is the debenzylation of the benzyloxyamino group to yield 2-(hydroxylamino)nicotinonitrile. This deprotection is a crucial step if the hydroxylamino functionality itself is the desired target for biological evaluation or further reaction. Catalytic hydrogenolysis is a common and efficient method for this purpose, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. organic-chemistry.org This method is generally clean and high-yielding. Alternative methods for benzyl ether cleavage can also be employed, particularly when the molecule contains other functional groups susceptible to reduction. These include treatment with strong acids or Lewis acids. koreascience.krresearchgate.net

Table 2: Selected Methods for Benzyl Group Deprotection

| Reagent/Catalyst | Conditions | Substrate Compatibility |

| H₂, Pd/C | 1 atm H₂, RT, Methanol/Ethanol | Sensitive to other reducible groups (e.g., nitro, alkynes) |

| BBr₃ | CH₂Cl₂, -78 °C to RT | Sensitive to acid-labile groups |

| FeCl₃ | Acetonitrile, Reflux | Can be problematic for multifunctional substrates |

| DDQ | CH₂Cl₂/H₂O, RT | Effective for p-methoxybenzyl ethers |

| Triphosgene | Dichloromethane, RT | Selective cleavage of N-benzyl protected secondary amines nih.gov |

Further reactions can target the N-O bond within the hydroxylamino moiety. researchgate.netrsc.orgthieme-connect.deunc.edu Reductive cleavage of the N-O bond, for instance using reagents like zinc in acetic acid or catalytic hydrogenation under more forcing conditions, would lead to the formation of 2-aminonicotinonitrile. Conversely, the nitrogen atom of the benzyloxyamino group can participate in further reactions. For example, it could be acylated or alkylated, although the presence of the N-O bond influences its nucleophilicity compared to a simple amino group.

Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, a common strategy in the development of novel therapeutic agents. The vicinal arrangement of the amino-type group and the nitrile functionality allows for a range of intramolecular cyclization reactions to form five- or six-membered rings fused to the pyridine core. While most literature examples utilize 2-aminonicotinonitrile, the principles can be extended to its N-benzyloxy counterpart.

One of the most well-established cyclizations is the Gewald reaction, which can be adapted to form thieno[2,3-b]pyridine (B153569) derivatives. Reacting this compound with α-haloketones or α-haloesters in the presence of a base would lead to alkylation on the nitrogen, followed by intramolecular cyclization of the nitrile group onto the newly introduced side chain, and subsequent tautomerization to form the fused thiophene (B33073) ring. mdpi.com

Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. thieme-connect.de The reaction proceeds by the addition of hydrazine to the nitrile group, followed by intramolecular cyclization and aromatization. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole (B372694) ring.

Furthermore, condensation with reagents containing a one-carbon electrophile and a nucleophilic center, such as formamide (B127407) or urea, can be used to construct fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidines. These reactions often require high temperatures.

Table 3: Examples of Fused Heterocyclic Systems from 2-Aminonicotinonitrile Precursors

| Reagent(s) | Fused System Formed | Typical Conditions |

| α-Halo-ketone, Base | Thieno[2,3-b]pyridine | EtOH, Reflux |

| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | EtOH, Reflux |

| Formamide | Pyrido[2,3-d]pyrimidine | 180-200 °C |

| Guanidine | Pyrido[2,3-d]pyrimidine | NaOEt, EtOH, Reflux |

Green Chemistry Approaches and Catalytic Methods in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its derivatives can benefit significantly from the application of green chemistry principles. researchgate.netresearchgate.net

The synthesis of the nicotinonitrile core itself can be achieved through green methods. Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step from simple precursors, minimizing waste and improving atom economy. nih.gov For example, the synthesis of 2-aminonicotinonitrile derivatives has been reported using solvent-free conditions or in aqueous media. researchgate.netresearchgate.net

The use of novel catalytic systems is another cornerstone of green chemistry. For the synthesis of nicotinonitriles, nanomagnetic metal-organic frameworks have been employed as recyclable catalysts, allowing for high yields under solvent-free conditions. In the context of introducing the amino functionality, traditional methods often require harsh conditions. Modern catalytic approaches, such as copper- or palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), provide milder and more general routes to aminopyridines. morressier.comthieme-connect.com These methods can be adapted for the reaction of 2-chloronicotinonitrile with O-benzylhydroxylamine, potentially offering higher efficiency and selectivity under more sustainable conditions.

The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, often under solvent-free conditions. researchgate.net

Table 4: Comparison of Conventional and Green/Catalytic Synthetic Approaches

| Synthetic Step | Conventional Method | Green/Catalytic Alternative | Advantages of Green/Catalytic Method |

| Nicotinonitrile Synthesis | Multi-step synthesis with stoichiometric reagents | One-pot multicomponent reaction | Higher atom economy, reduced waste, simpler procedure |

| Introduction of Amino Group | High-temperature nucleophilic substitution | Cu- or Pd-catalyzed amination | Milder conditions, broader substrate scope, higher yields |

| Solvents | Anhydrous organic solvents (e.g., DMF, Toluene) | Solvent-free, water, or recyclable ionic liquids | Reduced environmental impact, easier product isolation |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Faster reaction times, improved energy efficiency |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxyamino Nicotinonitrile

Reactions Involving the Benzyloxyamino Group

The benzyloxyamino group, an N-O bond protected by a benzyl (B1604629) group, is a versatile functional handle. Its reactivity is centered on the nitrogen atom's nucleophilicity and the susceptibility of the benzyl group to cleavage.

Deprotection and Conversion to Amino/Hydroxylamine (B1172632) Analogues

Common methods for benzyl group cleavage can be applied, including catalytic hydrogenation and oxidative cleavage. Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) under a hydrogen atmosphere, is a standard and efficient method for removing benzyl groups. This process involves the hydrogenolysis of the N-O bond, which can lead to the formation of 2-aminonicotinonitrile.

Alternatively, oxidative deprotection methods offer a pathway under non-reducing conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave benzyl ethers and could potentially be applied to benzyloxyamines. researchgate.net More recently, catalytic systems using nitroxyl (B88944) radicals, such as those electronically tuned for enhanced activity, have been shown to deprotect benzyl groups under mild, ambient temperature conditions, which could be advantageous for sensitive substrates. nih.gov

Direct conversion to the 2-(hydroxyamino)nicotinonitrile would require a more controlled deprotection that selectively cleaves the O-benzyl bond without reducing the N-O bond. While specific literature for this transformation on 2-(benzyloxyamino)nicotinonitrile is not prominent, such selectivity can be challenging.

Table 1: Potential Deprotection Reactions of this compound

| Reaction | Reagents and Conditions | Expected Major Product |

| Hydrogenolytic Debenzylation | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | 2-Aminonicotinonitrile |

| Oxidative Debenzylation | DDQ, inert solvent (e.g., CH₂Cl₂) | 2-(Hydroxyamino)nicotinonitrile or further oxidation products |

| Catalytic Oxidative Deprotection | Nitroxyl-radical catalyst, Co-oxidant (e.g., PIFA) | 2-(Hydroxyamino)nicotinonitrile |

N-Alkylation and Acylation Reactions

The nitrogen atom of the benzyloxyamino group retains nucleophilic character, allowing it to participate in N-alkylation and N-acylation reactions. These reactions provide a route to a variety of N-substituted derivatives.

N-alkylation is typically achieved by treating the substrate with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. nih.gov The base, commonly a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the N-H group, enhancing its nucleophilicity for subsequent attack on the electrophilic alkylating agent. nih.gov The use of greener solvents and reagents, such as propylene (B89431) carbonate, has also been explored for the N-alkylation of various N-heterocycles. mdpi.com

N-acylation proceeds via a similar mechanism, employing acylating agents like acyl chlorides or anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl). This leads to the formation of N-acyl-N-(benzyloxy)nicotinamides.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | General Reagents | General Conditions | Product Class |

| N-Alkylation | Alkyl halide (R-X) | Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, NMP) | N-Alkyl-2-(benzyloxyamino)nicotinonitrile |

| N-Acylation | Acyl chloride (RCOCl) | Base (Pyridine, Et₃N), Inert Solvent | N-Acyl-2-(benzyloxyamino)nicotinonitrile |

Reactions of the Nicotinonitrile Moiety

The nicotinonitrile framework, consisting of a pyridine ring substituted with a nitrile group, offers additional sites for chemical modification.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate (2-(benzyloxyamino)nicotinamide) to ultimately yield the corresponding carboxylic acid (2-(benzyloxyamino)nicotinic acid). openstax.orgchemistrysteps.com

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding (2-(benzyloxyamino)pyridin-3-yl)methanamine. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, which upon aqueous workup, furnishes the corresponding aldehyde (2-(benzyloxyamino)nicotinaldehyde). libretexts.org

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones. libretexts.orglibretexts.org

Table 3: Nucleophilic Addition Reactions of the Nitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Full Reduction | 1. LiAlH₄, THF 2. H₂O | Primary Amine |

| Partial Reduction | 1. DIBAL-H, Toluene 2. H₂O | Aldehyde |

| Ketone Synthesis | 1. R-MgX, Ether/THF 2. H₃O⁺ | Ketone |

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen atom. quimicaorganica.orgmatanginicollege.ac.in This deactivation means that harsh reaction conditions are often required for substitutions to occur. matanginicollege.ac.inquora.com Electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the 3- and 5-positions. quimicaorganica.orgquora.com

Ring Transformation Reactions

Heterocyclic rings, particularly those containing nitrogen, can sometimes undergo ring transformation reactions, especially under the influence of potent nucleophiles. wur.nl These reactions often proceed through a sequence of nucleophilic addition, ring-opening to an acyclic intermediate, followed by recyclization.

For pyridine derivatives, such transformations have been observed in reactions with strong nucleophiles like amide ions (from KNH₂ in liquid ammonia) or with secondary amines, particularly when the pyridine nitrogen is quaternized. wur.nlrsc.org While specific examples for this compound are not documented, it is conceivable that under harsh nucleophilic conditions, the pyridine ring could be opened. The subsequent fate of the open-chain intermediate would determine the structure of the new heterocyclic system, if one is formed. Such reactions can lead to the formation of different ring systems, sometimes with the expulsion of a fragment of the original ring. wur.nl

Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is primarily characterized by its propensity to undergo intramolecular cyclization to form fused heterocyclic systems, most notably pyrazolo[1,5-a]pyridine (B1195680) derivatives. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from analogous transformations of related N-aminopyridine compounds. These investigations are crucial for understanding the reaction pathways and for optimizing reaction conditions to achieve desired product selectivity and yield.

Reaction Mechanism Elucidation via Intermediate Characterization

The transformation of this compound to a pyrazolo[1,5-a]pyridine core is believed to proceed through a series of reactive intermediates. A plausible mechanistic pathway involves the initial activation of the benzyloxyamino group, followed by an intramolecular nucleophilic attack and subsequent aromatization.

One proposed mechanism, initiated by a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), is depicted below. The reaction commences with the coordination of the oxygen atom of the benzyloxyamino group to the phosphorus center, enhancing the leaving group potential of the benzyloxy moiety. This is followed by an intramolecular attack of the exocyclic nitrogen atom onto the carbon of the nitrile group. The resulting cyclic intermediate then undergoes tautomerization and elimination of the benzyloxy group to yield the aromatic pyrazolo[1,5-a]pyridine ring system.

Proposed Reaction Mechanism:

Activation of the Benzyloxyamino Group: The lone pair of electrons on the oxygen atom of the benzyloxyamino group attacks the electrophilic phosphorus atom of P₄O₁₀, forming a phosphate (B84403) ester intermediate. This step makes the benzyloxy group a better leaving group.

Intramolecular Cyclization: The nitrogen atom of the activated amino group performs a nucleophilic attack on the electrophilic carbon atom of the nitrile group. This results in the formation of a five-membered ring, a key cyclized intermediate.

Proton Transfer and Tautomerization: A proton transfer from the exocyclic nitrogen to the imine nitrogen of the newly formed ring occurs, leading to a more stable tautomeric form.

Aromatization: The final step involves the elimination of the benzyloxyphosphate group and a proton from the pyridine ring, leading to the formation of the stable, aromatic 3-aminopyrazolo[1,5-a]pyridine-X-carbonitrile.

Characterization of these proposed intermediates is challenging due to their transient nature. However, their existence can be supported by computational modeling and by analogy to similar, well-documented cyclization reactions of N-aminopyridines and related heterocycles.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the cyclization of this compound are highly dependent on the specific reaction conditions employed. Key parameters that can be varied to optimize the transformation include the choice of cyclizing agent, solvent, temperature, and reaction time.

Influence of Cyclizing Agent:

The nature of the cyclizing agent is critical. Strong dehydrating agents like phosphorus pentoxide or polyphosphoric acid (PPA) are often effective in promoting this type of cyclization. Lewis acids could also be employed to activate the nitrile group towards nucleophilic attack. The choice of agent can influence the reaction rate and the formation of potential side products.

Influence of Solvent:

The polarity and boiling point of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred to avoid competing reactions with the cyclizing agent and intermediates. High-boiling point solvents may be necessary to provide the required energy for the reaction to proceed to completion.

Influence of Temperature:

Temperature is a crucial factor controlling the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts through decomposition or alternative reaction pathways. Optimization of the reaction temperature is therefore essential to maximize the yield of the desired pyrazolo[1,5-a]pyridine product.

The following interactive data table illustrates hypothetical results from a study on the optimization of the cyclization reaction of this compound, showcasing the impact of different reaction conditions on the yield of the target product.

| Cyclizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| P₄O₁₀ | Toluene | 110 | 6 | 75 |

| P₄O₁₀ | Xylene | 140 | 4 | 82 |

| PPA | Dioxane | 100 | 8 | 65 |

| PPA | Toluene | 110 | 6 | 70 |

| H₂SO₄ | - | 80 | 12 | 45 |

This table presents hypothetical data for illustrative purposes.

Detailed analysis of such data allows for the determination of the optimal conditions for the synthesis of pyrazolo[1,5-a]pyridine derivatives from this compound, providing valuable insights for synthetic chemists.

Structure Activity Relationship Sar Investigations in Pre Clinical Research

Modulation of Biological Activity through Structural Modifications

The benzyloxy moiety is a significant pharmacophore whose presence and substitution pattern can dramatically alter a compound's biological effects. Research on various molecular frameworks demonstrates that the benzyloxy group is critical for specific biological activities. For instance, in the context of monoamine oxidase (MAO) inhibitors, a benzyloxy group attached to an indole (B1671886) ring was found to be crucial for selective MAO-B inhibition. nih.gov Shifting the position of the benzyloxy group on a chalcone's B-ring from ortho to para has been shown to enhance MAO-B inhibition significantly. nih.gov

Furthermore, substitutions on the benzyl (B1604629) ring itself can fine-tune molecular interactions. In studies of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substitutions led to high potency at the 5-HT₂A receptor. nih.gov The electronic nature of these substituents is also key; electron-donating groups on the benzyloxy moiety have been observed to have a more beneficial impact on the activity of certain chalcones. nih.gov While direct studies on 2-(Benzyloxyamino)nicotinonitrile are limited, these findings suggest that modifications to its benzyloxy group, such as altering the substitution pattern on the phenyl ring, could be a viable strategy for modulating its biological target interactions.

The nicotinonitrile scaffold serves as a crucial anchor for interactions with various enzymes and receptors. This heterocyclic structure is a key component in compounds designed to target specific biological pathways. For example, a series of nicotinonitrile derivatives were designed to act as dual inhibitors of the c-Met and Pim-1 kinases, which are implicated in cancer. nih.gov In this case, the nicotinonitrile core adopts a specific "horseshoe" conformation to effectively bind to the active sites of these enzymes. nih.gov

Molecular modeling and dynamic simulations of these derivatives have helped to elucidate the binding mechanism, showing how the scaffold orients the other parts of the molecule for optimal interaction. nih.gov The nitrile group itself can act as a key hydrogen bond acceptor, a common feature in enzyme-inhibitor binding. The development of thieno[2,3-b]pyridines, which are structurally related to nicotinonitriles, has also shown that the core scaffold is essential for anti-proliferative activity. mdpi.com These examples underscore the importance of the nicotinonitrile scaffold in providing the necessary structural framework for potent and specific binding to biological targets.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule (ligand), such as 2-(Benzyloxyamino)nicotinonitrile, might bind to a macromolecular target, typically a protein.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it forms a complex with a protein. This method computationally places the ligand into the binding site of a target protein in various possible positions and scores them based on their binding affinity. The results help identify the most likely and stable binding mode.

In a typical docking study for this compound, a library of potential protein targets would be selected, and the compound would be docked against their binding sites. The docking process utilizes scoring functions to estimate the binding free energy, with more negative values indicating a stronger, more favorable interaction. mdpi.comnih.gov These simulations can reveal which targets the compound is most likely to interact with and the specific geometry of that interaction.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes.

| Protein Target | Binding Site | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Protein Kinase A | ATP-binding pocket | -8.5 | 1.5 µM |

| Cyclooxygenase-2 (COX-2) | Active Site | -7.9 | 4.2 µM |

| Tumor Necrosis Factor-alpha (TNF-α) | Trimer Interface | -7.2 | 10.8 µM |

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is conducted. nih.govresearchgate.net This analysis is crucial for understanding the structural basis of the binding affinity and specificity. The primary non-covalent interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino -NH group) and acceptors (like the nitrile nitrogen or the benzyloxy oxygen) on the ligand and corresponding residues in the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand, such as the benzyl (B1604629) and pyridine (B92270) rings, and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Aromatic rings of the ligand can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. nih.gov

Visualizing the docked pose in 2D and 3D allows for the identification of these key interactions, providing a rationale for the observed binding affinity and guiding the design of new analogues with improved potency. researchgate.net

Table 2: Hypothetical Ligand-Protein Interactions for this compound with Protein Kinase A This table presents hypothetical data for illustrative purposes.

| Interaction Type | Ligand Group Involved | Protein Residue Involved | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino (-NH) | Asp166 | 2.9 |

| Hydrogen Bond | Nitrile (-C≡N) | Lys72 | 3.1 |

| Hydrophobic Interaction | Benzyl Ring | Val57, Leu173 | - |

| Pi-Pi Stacking | Pyridine Ring | Phe89 | 3.8 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of a molecule. aps.orgnih.gov Methods like Density Functional Theory (DFT) are commonly used to investigate conformational preferences, electronic properties, and reactivity.

A molecule like this compound is flexible due to several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. nih.govcwu.edu By systematically rotating the key bonds—such as the C-O, O-N, and N-C bonds—and calculating the energy of each resulting structure, an energy landscape can be mapped. The low-energy conformers represent the most probable shapes of the molecule in a given environment and are crucial for understanding how it fits into a protein's binding site.

The electronic structure of a molecule governs its chemical behavior. Key aspects analyzed through quantum chemistry include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (negative potential, shown in red/yellow), which are prone to electrophilic attack, and regions that are electron-poor (positive potential, shown in blue), which are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrile nitrogen and benzyloxy oxygen, while positive potential might be found near the amino hydrogen.

Table 3: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.2 Debye | Indicates a polar molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. nih.gov

The development of a predictive QSAR model for a class of compounds, such as derivatives of nicotinonitrile, involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Finally, a mathematical equation is generated to correlate these descriptors with the observed biological activity.

For instance, in a QSAR study on a series of dihydropyrimidinone derivatives, a model was developed that showed a high correlation between the calculated descriptors and the inhibitory activity against alkaline phosphatase, with a coefficient of determination (R²) of 0.958. nih.gov Similarly, a QSAR model for arylamine derivatives with antiviral activity yielded a statistically significant correlation, which is crucial for the predictive power of the model. nih.gov

While a specific model for This compound is not available, a hypothetical predictive model would likely involve a series of analogous compounds with variations in the substituent groups on the pyridine ring and the benzyloxy moiety. The biological activity of these compounds against a specific target would be determined, and a QSAR model would then be developed to predict the activity of new derivatives.

Table 1: Illustrative Data for a Hypothetical QSAR Study on Nicotinonitrile Derivatives

| Compound | Substituent (R) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | H | 10.5 | 10.2 |

| 2 | 4-Cl | 5.2 | 5.5 |

| 3 | 4-OCH₃ | 8.1 | 8.3 |

| 4 | 4-NO₂ | 15.8 | 15.5 |

| 5 | This compound | - | (To be predicted) |

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

A critical outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

In a QSAR analysis of arylamine derivatives, it was found that the presence of an aromatic ring and a basic nitrogen atom were crucial for good antiviral activity. nih.gov For a compound like This compound , this suggests that the benzyloxy and amino groups, along with the pyridine ring, would be key determinants of its biological activity.

Furthermore, studies on other heterocyclic compounds have highlighted the importance of autocorrelated descriptors, which consider the distribution of physicochemical properties throughout the molecule. nih.gov For This compound , key descriptors might include:

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the shape and size of the benzyloxy group could be critical for fitting into a biological target's binding site.

Electronic Descriptors: These relate to the electron distribution in the molecule. The presence of the electronegative oxygen and nitrogen atoms in the benzyloxyamino group would significantly influence the electronic properties.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. The benzyl group would contribute significantly to the hydrophobicity of the compound.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of Nicotinonitrile Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Shape Indices | Determines the fit of the molecule into the active site of a receptor or enzyme. |

| Electronic | Dipole Moment | Influences long-range interactions with the biological target. |

| Hydrophobic | LogP | Affects the ability of the compound to cross cell membranes and reach its target. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the reactivity and charge transfer capabilities of the molecule. |

Understanding these key molecular descriptors allows medicinal chemists to rationally design new derivatives with potentially enhanced biological activity by modifying the chemical structure to optimize these properties.

2 Benzyloxyamino Nicotinonitrile As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The chemical architecture of 2-(benzyloxyamino)nicotinonitrile makes it an ideal precursor for the synthesis of various complex heterocyclic scaffolds. The presence of both a nucleophilic amino group (after debenzylation) and an electrophilic nitrile group allows for a range of cyclization reactions, leading to the formation of fused ring systems.

One of the key applications of nitrile-containing compounds like this compound is in the synthesis of nitrogen- and oxygen-containing heterocycles, which are prominent structures in many natural products and pharmaceutical compounds. nih.gov The nitrile group can undergo various transformations to form amides, amines, carboxylic acids, and tetrazoles, providing multiple pathways for ring closure.

For instance, 2-alkynylarylnitriles, which share the characteristic nitrile group at the ortho position to a reactive moiety, are known to undergo tandem cyclization and annulation reactions to produce diverse and complex cyclic compounds such as isoindoles, isoquinolines, and naphthalenes. nih.gov This highlights the potential of the nitrile group in this compound to participate in similar cyclization strategies. The benzyloxyamino group can be readily converted to a hydroxylamino or amino group, which can then act as a nucleophile to attack the nitrile group or a derivative thereof, leading to the formation of a new heterocyclic ring.

The synthesis of substituted pyridines, quinolines, and pyrimidines often relies on the strategic use of nitrile-containing precursors. beilstein-journals.orgresearchgate.net These precursors can be activated and then undergo cycloaddition reactions to form the desired heterocyclic core. researchgate.net The reactivity of the nitrile group, combined with the directing effect of the benzyloxyamino substituent, allows for regioselective synthesis, which is crucial for building complex molecular architectures.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Nitrile Precursors

| Precursor Type | Resulting Heterocycle | Reaction Type |

| 2-Alkynylarylnitrile | Isoindole | Tandem Cyclization |

| 2-Alkynylarylnitrile | Isoquinoline | Annulation |

| Nitrile and Alkyne | Pyrimidine (B1678525) | [2+2+2] Cycloaddition |

Application in the Construction of Biologically Relevant Molecules

The versatility of this compound extends to its use in the synthesis of molecules with significant biological activity. Many pharmaceuticals and drug candidates contain heterocyclic cores that can be accessed through intermediates like this nitrile.

A notable example of a biologically active molecule synthesized from a nicotinonitrile precursor is Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. researchgate.net The synthesis of a key intermediate for Nevirapine, 2-bromo-4-methylnicotinonitrile, demonstrates the importance of nicotinonitrile derivatives in medicinal chemistry. researchgate.netbeilstein-journals.org While not identical, the synthetic strategies employed for such molecules can often be adapted for precursors like this compound to create novel analogues with potential therapeutic applications.

Furthermore, the synthesis of Riociguat, a drug used for treating pulmonary hypertension, involves a 2-substituted malononitrile (B47326) building block. derpharmachemica.com This underscores the value of nitrile-containing compounds in constructing complex, biologically active molecules. The ability to introduce various substituents onto the pyridine (B92270) ring of this compound allows for the fine-tuning of the biological properties of the final products.

Research into the synthesis of thieno[2,3-b]pyridines, which have shown anti-proliferative activity, also utilizes substituted carbonitrile fragments. mdpi.com This further illustrates the broad applicability of nitrile-containing building blocks in the development of potential anticancer agents. The strategic manipulation of the functional groups on this compound can lead to the creation of novel compounds with desired pharmacological profiles.

Table 2: Biologically Relevant Molecules from Nitrile-Containing Precursors

| Precursor | Final Product/Target Class | Biological Relevance |

| 2-Bromo-4-methylnicotinonitrile | Nevirapine Intermediate | HIV Reverse Transcriptase Inhibitor |

| [N-Methyl(benzyl)amino]propanedinitrile | Riociguat | Pulmonary Hypertension Treatment |

| Substituted Carbonitriles | Thieno[2,3-b]pyridines | Anti-proliferative Activity |

Development of Libraries of Related Compounds for Screening

The concept of using a central scaffold to generate a library of related compounds for biological screening is a cornerstone of modern drug discovery. nih.gov this compound is an excellent starting point for creating such libraries due to the ease with which its functional groups can be modified.

By varying the substituents on the pyridine ring or by reacting the nitrile and benzyloxyamino groups with a diverse set of reagents, a large number of structurally related but distinct molecules can be synthesized. These compound libraries can then be screened against various biological targets to identify new hit compounds. nih.gov

The development of focused libraries, such as those targeting specific enzyme families like kinases or proteases, is a common strategy. lifechemicals.comselleckchem.com For example, covalent inhibitor libraries are designed to form a covalent bond with their target protein, often leading to higher potency and longer duration of action. selleckchem.com The reactive nature of the nitrile group in this compound could potentially be exploited to design covalent inhibitors.

Furthermore, pre-plated focused libraries offer a convenient way for researchers to access a diverse range of compounds for high-throughput screening. lifechemicals.com The synthesis of a library based on the this compound scaffold could contribute to these screening collections, providing novel chemical matter for a wide range of therapeutic areas, including antibacterial and antiviral drug discovery. nih.govlifechemicals.com

The creation of peptide-peptoid hybrid libraries using building block approaches also highlights the modularity of modern synthetic chemistry. nih.gov A similar building block strategy could be employed with this compound, where the core scaffold is combined with various other chemical moieties to rapidly generate a large and diverse library of compounds.

Table 3: Types of Compound Libraries

| Library Type | Description | Application |

| Focused Library | Compounds designed to interact with a specific target family. | Target-based drug discovery |

| Diversity-Oriented Library | A wide range of structurally diverse compounds. | High-throughput screening, hit identification |

| Covalent Inhibitor Library | Compounds that form a covalent bond with their target. | Potent and long-acting inhibitors |

| Pre-plated Library | Ready-to-screen sets of compounds in microplates. | Convenient HTS campaigns |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to provide a complete picture of the carbon and proton framework. mdpi.com

In the ¹H NMR spectrum of a 2-(benzyloxyamino)nicotinonitrile derivative, distinct signals would be expected for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the amino linker. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons provide definitive information about the substitution pattern. The benzylic protons (-CH₂-) would typically appear as a singlet, while the phenyl protons of the benzyl group would show characteristic multiplets in the aromatic region. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals include those for the nitrile carbon (C≡N), the carbons of the pyridine and benzene (B151609) rings, and the benzylic carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the assigned structure. cncb.ac.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures. mdpi.comrsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the determination of its elemental formula. cncb.ac.cn For this compound (C₁₃H₁₁N₃O), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula. rsc.org

Electron ionization (EI) mass spectrometry provides information about the molecule's structure through its fragmentation pattern. The fragmentation of this compound would likely involve characteristic losses of key structural motifs. The most common fragmentations would be the cleavage of the benzyl group or the entire benzyloxy group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation patterns of related structures. researchgate.netnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

A strong, sharp absorption band around 2220-2260 cm⁻¹ is definitive for the nitrile group (C≡N). The C-O stretching of the benzyloxy ether linkage would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from both the pyridine and benzene rings would be observed at approximately 3030-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The N-H stretching of the amino group would be visible as a moderate band in the 3300-3500 cm⁻¹ region. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound Data compiled from spectra of analogous compounds. nist.govnist.gov

Chromatographic Techniques for Purity and Separation in Research

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. These techniques are crucial after synthesis to isolate the desired product from reagents, byproducts, and solvents. rsc.org

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A typical setup for analyzing a compound like this compound would involve a reverse-phase C18 column. The mobile phase would likely be a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid to improve peak shape. researchgate.net

The sample is injected into the HPLC system, and its components are separated based on their affinity for the stationary phase versus the mobile phase. A UV detector monitors the eluent, producing a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to the purity of the compound. researchgate.net This method is sensitive, accurate, and can detect impurities at very low levels. researchgate.net

Table 4: Illustrative HPLC Method Parameters for Purity Analysis Typical conditions for analysis of related aromatic nitrogen heterocycles. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. cdc.gov While this compound itself may have limited volatility, GC-MS can be used to analyze more volatile precursors or potential byproducts from its synthesis. nih.gov

In a GC-MS analysis, the sample is vaporized and separated in a long capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. researchgate.net This allows for the identification of each substance based on its unique retention time and mass spectrum. vt.edu For less volatile analytes, derivatization may be required to increase their volatility for GC-MS analysis. vt.edu

Table 5: General GC-MS Parameters for Analysis of Pyridine Derivatives General conditions applicable for volatile pyridine compounds. nih.govresearchgate.net

Crystallographic Data for this compound Not Currently Available in Public Domain

Despite a comprehensive search of scientific literature and crystallographic databases, specific experimental data detailing the crystal structure of the chemical compound this compound could not be located. As a result, a detailed crystallographic analysis for its solid-state structure determination, including data tables on crystal system, space group, unit cell dimensions, and other structural parameters, cannot be provided at this time.

The investigation for relevant research findings included targeted searches for publications reporting the synthesis and single-crystal X-ray diffraction analysis of this compound. However, these searches did not yield any studies containing the necessary data to fulfill the requirements for an in-depth crystallographic characterization. While information on related nicotinonitrile derivatives and other benzyloxy-substituted compounds is available, direct experimental data for the specific molecule of interest appears to be absent from the public scientific record.

Therefore, the section on "," with its subsection on "Crystallographic Analysis for Solid-State Structure Determination," cannot be generated with scientific accuracy.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of nicotinonitrile derivatives has traditionally relied on methods that can be time-consuming or require harsh conditions. researchgate.net Recent research has shifted towards the development of more efficient and environmentally friendly synthetic protocols.

One-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of highly substituted pyridines. researchgate.net These reactions offer advantages such as high atom economy, reduced reaction times, and simplified work-up procedures. For instance, the condensation of aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) under solvent-free or microwave-assisted conditions has been shown to produce nicotinonitrile derivatives in high yields. researchgate.netaminer.org The use of bio-based solvents, such as eucalyptol, has also been explored as a sustainable alternative to conventional organic solvents like chloroform (B151607) and ethanol, in some cases leading to improved yields. researchgate.net

Furthermore, the development of novel catalysts is a key area of interest. Nanomagnetic metal-organic frameworks (MOFs) have been successfully employed in the green synthesis of nicotinonitriles. nih.gov These catalysts offer high efficiency, easy recovery, and reusability, contributing to more sustainable chemical processes. nih.gov The application of such methodologies to the synthesis of 2-(benzyloxyamino)nicotinonitrile could provide a more efficient and greener route to this specific compound.

A general synthetic scheme for nicotinonitrile derivatives often involves the cyclization of a chalcone (B49325) derivative with malononitrile in the presence of a suitable reagent like ammonium acetate. nih.govresearchgate.net

| Synthetic Approach | Key Features | Potential for this compound |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, shorter reaction times. researchgate.net | Could streamline the synthesis of the core nicotinonitrile scaffold. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. aminer.org | Potentially a faster and more efficient method for synthesis. |

| Use of Green Solvents (e.g., Eucalyptol) | Reduced environmental impact, potential for improved yields. researchgate.net | Offers a more sustainable synthetic route. |

| Nanomagnetic Catalysts (e.g., MOFs) | High efficiency, recyclability, easy separation. nih.gov | Could lead to a more cost-effective and environmentally friendly process. |

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of nicotinonitriles is crucial for optimizing reaction conditions and improving yields. While current research has proposed mechanisms for certain synthetic routes, nih.gov the application of advanced analytical techniques could provide more detailed insights.

Time-resolved spectroscopic techniques, such as time-resolved UV-Vis, IR, and NMR spectroscopy, can be employed to monitor the formation of intermediates and transition states in real-time. This data would allow for the elucidation of the precise reaction pathways and the identification of rate-determining steps. For example, in the synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation, a proposed mechanism involves the formation of several intermediates. nih.gov Time-resolved studies could validate this proposed mechanism and provide quantitative kinetic data.

Understanding the role of catalysts and reaction media at a molecular level is another area where these advanced techniques would be invaluable. By studying the interactions between reactants, catalysts, and solvents during the course of the reaction, it may be possible to design more efficient catalytic systems and select optimal reaction conditions.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.netjsr.orgnih.govmdpi.com These computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization.

For this compound and its analogues, AI and ML algorithms can be used to:

Predict Biological Activity: By training models on large datasets of known nicotinonitrile derivatives and their biological activities, it is possible to predict the potential therapeutic effects of novel, unsynthesized analogues. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Optimize Pharmacokinetic Properties: AI models can predict key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.gov This allows for the in silico screening of compounds and the selection of candidates with more favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target protein structure and desired activity profile, it can generate novel nicotinonitrile-based structures that have a high probability of being active.

The use of AI in drug discovery is still a rapidly developing field, but it holds immense promise for accelerating the discovery of new medicines based on the this compound scaffold.

Design of Next-Generation Analogues with Tuned Biological Profiles

The nicotinonitrile scaffold is known to be a versatile platform for the development of compounds with a wide range of biological activities, including anticancer, nih.gov antimicrobial, researchgate.net antioxidant, ekb.eg and anti-inflammatory properties. ekb.eg The benzyloxyamino moiety at the 2-position of the pyridine (B92270) ring in this compound offers a key point for chemical modification to fine-tune the biological profile of the molecule.

The design of next-generation analogues would involve systematic modifications of the core structure and the benzyloxy group. For example:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyloxy group could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced activity or selectivity for a particular biological target.

Modification of the Linker: The ether linkage in the benzyloxyamino group could be replaced with other functional groups, such as amides or sulfonamides, to explore different chemical spaces and interactions with biological targets.

Derivatization of the Nicotinonitrile Core: Further functionalization of the pyridine ring or the nitrile group could lead to the development of hybrid molecules with dual or complementary modes of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.